(E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c1-17-7-5-6-10-19(17)20-13-14-22(15-16-24-20)21(23)12-11-18-8-3-2-4-9-18/h2-12,20H,13-16H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEURYRUJZINHN-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a thiazepane ring and a phenyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:
- Piperidine-mediated condensation : This method facilitates the formation of the thiazepane ring through reactions involving substituted amino benzenes and chalcones.
- Triethylamine-mediated addition : A basic condition reaction that yields the desired thiazepine products.
Anticancer Properties
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these compounds were notably low, indicating high potency:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 5o | MCF-7 | 2.13 ± 0.80 |
| 5o | SiHa | 4.34 ± 0.98 |
| 5o | PC-3 | 4.46 ± 0.53 |
These results suggest that compounds with similar structures to this compound may also possess significant anticancer activity.
The mechanism by which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine-binding site on tubulin proteins, these compounds prevent microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models predict favorable drug-like properties for this compound, including:
- Good permeability across biological membranes.
- Low toxicity profiles in non-cancerous cells.
Case Studies
A notable study evaluated the biological activity of various thiazepine derivatives in vitro. The findings indicated that several derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
